molecular formula C7H8F3I B2452146 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane CAS No. 2490375-54-5

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane

Cat. No.: B2452146
CAS No.: 2490375-54-5
M. Wt: 276.041
InChI Key: BXOXBYVRPYOWSV-UHFFFAOYSA-N
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Description

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C7H8F3I. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity. The addition of an iodine atom and a trifluoroethyl group to the bicyclo[1.1.1]pentane core imparts distinct chemical properties to this compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane typically involves the iodination of a bicyclo[1.1.1]pentane derivative. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine and a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane depends on its specific application. In chemical reactions, the iodine atom and trifluoroethyl group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The exact mechanism would vary based on the context of its use .

Comparison with Similar Compounds

  • 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
  • 1-Iodo-3-(2,2,2-trifluoroethyl)cyclopropane
  • 1-Iodo-3-(2,2,2-trifluoroethyl)cyclobutane

Uniqueness: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides a rigid and three-dimensional structure. This rigidity can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOXBYVRPYOWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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